molecular formula C28H37NO7 B608104 Ingenol disoxate CAS No. 1383547-60-1

Ingenol disoxate

Katalognummer: B608104
CAS-Nummer: 1383547-60-1
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: GLIUZQUNUNICGS-XUBYYPQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ingenol Disoxat ist ein neuartiges Derivat von Ingenol, genauer gesagt ein 4-Isoxazolcarboxylester von Ingenol. Es wurde entwickelt, um die chemische Stabilität und therapeutische Wirksamkeit seines Vorgängers, Ingenol Mebutat, zu verbessern. Ingenol Disoxat wird hauptsächlich zur Behandlung von aktinischer Keratose und anderen nicht-melanomartigen Hautkrebsarten verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ingenol Disoxat beinhaltet die Veresterung von Ingenol mit 3,5-Diethylisoxazol-4-carbonsäure. Der Prozess beginnt mit der Herstellung des Säurechlorids durch Reaktion von 3,5-Diethylisoxazol-4-carbonsäure mit Oxalylchlorid in Gegenwart von Dimethylformamid und Dichlormethan. Dieses Zwischenprodukt wird dann mit Ingenol umgesetzt, um Ingenol Disoxat zu bilden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Ingenol Disoxat hergestellt, indem Ingenol in Benzylalkohol gelöst und anschließend Isopropanol hinzugefügt wird. Die resultierende Lösung wird dann mit einem wässrigen Citratpuffer gemischt, um ein hydroalkoholisches Gel zu bilden, das das Endprodukt für therapeutische Anwendungen ist .

Analyse Chemischer Reaktionen

Regiocontrolled Esterification

The synthesis begins with ingenol, utilizing protection/deprotection strategies to achieve regioselective esterification at the C3 position :

  • Acetonide Protection : Ingenol is first converted to ingenol-5,20-acetonide (5 ) using methanesulfonic acid (MSA) or p-toluenesulfonic acid in acetone at 45°C .

  • Acyl Chloride Formation : 3,5-Diethylisoxazole-4-carboxylic acid reacts with oxalyl chloride and dimethylformamide (DMF) to form 3,5-diethylisoxazole-4-carbonyl chloride (4 ) .

  • Microwave-Assisted Esterification : Ingenol-5,20-acetonide reacts with acyl chloride 4 in acetonitrile under microwave irradiation (150°C, 30 min) to yield ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate) .

  • Deprotection : The acetonide group is removed using HCl in tetrahydrofuran (THF) to obtain this compound (3 ) with 73% yield .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldReference
Acetonide ProtectionMSA, acetone, 45°C64–94%
Acyl Chloride SynthesisOxalyl chloride, DMF, dichloromethane>90%
EsterificationMicrowave (150°C, 30 min), acetonitrile94%
Deprotection4N HCl, THF, 17 h73%

Elimination of Microwave Use

Patent WO2017108927A1 introduced a microwave-free process :

  • Conventional Heating : Replaced microwave-assisted esterification with standard reflux conditions.

  • Improved Purity : Crystalline intermediates (e.g., ingenol-5,20-acetonide-3-(3,5-diethylisoxazole-4-carboxylate)) enabled simpler purification via recrystallization from ethyl acetate/heptane.

Polymorphic Control

This compound exhibits multiple crystalline forms, critical for manufacturing safety and stability :

  • Form A : Initial polymorph isolated after deprotection.

  • Form B : Fluffy crystals containing heptane (requires controlled handling).

  • Form F : Stable polymorph obtained through solvent-mediated conversion.

Hydrolytic Stability

This compound demonstrates enhanced stability compared to ingenol mebutate in physiological conditions :

Table 2: Stability in Phosphate Buffer (pH 7.4, 37°C)

CompoundDegradation ProductsHalf-Life (h)Reference
This compound (3 )5- and 20-isomers>24
Ingenol mebutate (1 )Acyl migration products<2

Formulation Stability

Hydroalcoholic gels (pH 2.8) containing this compound showed minimal degradation over 6 months at ambient temperatures, attributed to reduced acyl migration .

NMR and Chromatography

  • 1H NMR (DMSO-d6): δ 5.97 (d, J=1.7 Hz, 1H), 5.91 (s, 1H), 5.88 (dd, J=4.8, 1.8 Hz, 1H) .

  • UPLC-MS : Reverse-phase chromatography (HSS C18 column) confirmed >99% purity using acetonitrile/ammonium acetate gradients .

The synthesis and stabilization of this compound rely on regioselective esterification, optimized deprotection, and polymorphic control. Its stability in acidic formulations and resistance to hydrolytic degradation under physiological conditions make it a robust candidate for clinical use . Future research may explore further derivatization at C5 and C20 positions to enhance therapeutic profiles.

Wissenschaftliche Forschungsanwendungen

Clinical Efficacy and Safety

Phase II Trials:

  • Ingenol disoxate has been evaluated in several Phase II trials where it was applied once daily for three consecutive days. The trials assessed its efficacy in treating AK on various body areas including the face, scalp, and chest .
  • A notable trial demonstrated that this compound significantly reduced the AK lesion count compared to vehicle treatments, with a marked improvement in patient satisfaction and cosmetic outcomes .

Case Studies:

  • In a multicenter open-label study, 62 patients received treatment with different concentrations of this compound gel (0.018%, 0.037%, and 0.1%). Results indicated a high rate of complete clearance of lesions and minimal adverse effects, primarily mild to moderate local skin reactions .

Comparative Efficacy

A comparison between this compound and ingenol mebutate highlights several advantages:

  • Stability: this compound shows enhanced stability due to reduced acyl migration risks associated with hydroxyl groups present in ingenol mebutate.
  • Efficacy: In head-to-head comparisons, this compound demonstrated superior efficacy in reducing lesion counts .

Treatment Regimen

The typical treatment regimen involves:

  • Application: Patients apply the gel once daily for three consecutive days.
  • Monitoring: Clinical assessments are conducted at baseline and follow-ups to evaluate lesion response and any side effects.
  • Outcome Measurement: Outcomes are measured using visual analog scales for cosmetic improvement and patient-reported satisfaction surveys .

Summary of Clinical Findings

StudyPopulationTreatment RegimenEfficacy ResultsSafety Profile
Phase II Trial 62 patients with AKThis compound gel (0.018%, 0.037%, 0.1%) applied for 3 daysSignificant reduction in lesions; high satisfactionMostly mild local reactions
Multicenter Study Patients with AK on face/scalp/chestOnce-daily application for 3 daysHigh complete clearance ratesMild to moderate application-site pain

Vergleich Mit ähnlichen Verbindungen

Ingenol Disoxat wird mit anderen Ingenol-Derivaten wie Ingenol Mebutat verglichen. Die wichtigsten Unterschiede sind:

Ähnliche Verbindungen:

  • Ingenol Mebutat
  • Ingenol-3-angelat
  • Ingenol-5,20-diacetat

Ingenol Disoxat zeichnet sich durch seine verbesserte Stabilität und Wirksamkeit aus und ist somit eine vielversprechende Verbindung für therapeutische Anwendungen.

Biologische Aktivität

Ingenol disoxate (LEO 43204) is a novel compound derived from ingenol, designed to enhance the treatment of skin conditions such as actinic keratosis (AK) and non-melanoma skin cancers. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

Chemical Stability and Structure-Activity Relationship

This compound has been synthesized to improve upon the limitations of its predecessor, ingenol mebutate. Key findings from structure-activity studies indicate that this compound exhibits enhanced stability in aqueous solutions and hydroalcoholic gels, which is crucial for maintaining its efficacy in clinical applications. The compound's design includes a 4-isoxazolecarboxylate ester that contributes to its improved chemical stability and biological activity compared to ingenol mebutate .

Table 1: Comparison of Ingenol Derivatives

CompoundChemical StabilityCytotoxic PotencyAntitumor Effect in Murine Models
Ingenol MebutateLimitedModerateModerate
This compoundEnhancedHighSignificant

This compound is known to activate protein kinase C (PKC), which plays a critical role in cell signaling pathways involved in cell proliferation and apoptosis. The compound induces keratinocyte differentiation and apoptosis in cancerous cells through a dual mechanism: pro-inflammatory and cytotoxic actions. This dual action is believed to enhance the therapeutic effects while minimizing adverse reactions .

Efficacy in Actinic Keratosis Treatment

A Phase II multicenter trial assessed the efficacy of this compound in treating actinic keratosis. The study involved applying this compound gel at varying concentrations (0.018%, 0.037%, and 0.1%) over three consecutive days on different anatomical sites. Results indicated that this compound was significantly more effective than vehicle gel, with high patient satisfaction rates regarding cosmetic outcomes .

Case Study: Phase I/II Dose-Finding Trial

In a seamless Phase I/II dose-finding trial, this compound demonstrated superior efficacy compared to placebo in patients with AK on the balding scalp. The trial confirmed that both 0.037% and 0.05% formulations were well-tolerated and effective, leading to significant improvement in lesion clearance rates .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies, showing it to be well tolerated with minimal adverse effects. Common side effects included localized erythema and peeling at the application site, which are consistent with other topical treatments for AK .

Table 2: Summary of Adverse Effects

Adverse EffectIncidence Rate (%)
Erythema30-40
Peeling20-30
Pruritus10-15

Eigenschaften

CAS-Nummer

1383547-60-1

Molekularformel

C28H37NO7

Molekulargewicht

499.6 g/mol

IUPAC-Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] 3,5-diethyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C28H37NO7/c1-7-18-20(19(8-2)36-29-18)25(33)35-24-13(3)11-27-14(4)9-17-21(26(17,5)6)16(23(27)32)10-15(12-30)22(31)28(24,27)34/h10-11,14,16-17,21-22,24,30-31,34H,7-9,12H2,1-6H3/t14-,16+,17-,21+,22-,24+,27+,28+/m1/s1

InChI-Schlüssel

GLIUZQUNUNICGS-XUBYYPQFSA-N

SMILES

CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C

Isomerische SMILES

CCC1=C(C(=NO1)CC)C(=O)O[C@H]2C(=C[C@@]34[C@@]2([C@@H](C(=C[C@H](C3=O)[C@H]5[C@H](C5(C)C)C[C@H]4C)CO)O)O)C

Kanonische SMILES

CCC1=C(C(=NO1)CC)C(=O)OC2C(=CC34C2(C(C(=CC(C3=O)C5C(C5(C)C)CC4C)CO)O)O)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ingenol disoxate;  LEO43204;  LEO 43204;  LEO-43204.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ingenol disoxate
Reactant of Route 2
Ingenol disoxate
Reactant of Route 3
Ingenol disoxate
Reactant of Route 4
Ingenol disoxate
Reactant of Route 5
Ingenol disoxate
Reactant of Route 6
Ingenol disoxate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.